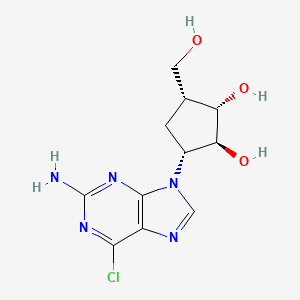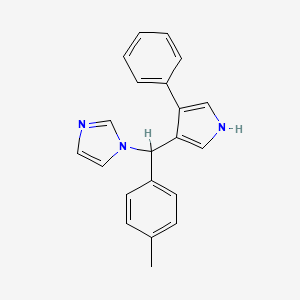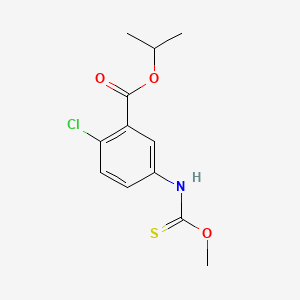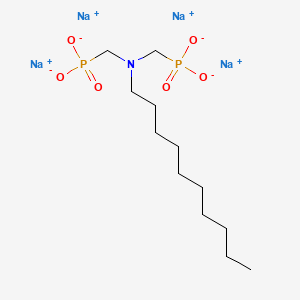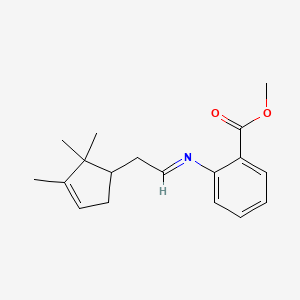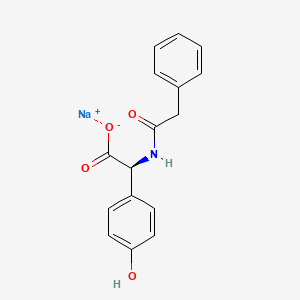
Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 283-733-0, also known as 2,2,4-trimethylpentane, is a branched-chain alkane with the molecular formula C8H18. It is commonly referred to as isooctane in the context of fuel and is a key component in the octane rating of gasoline. This compound is known for its high resistance to knocking in internal combustion engines, making it an essential additive in high-performance fuels.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-trimethylpentane can be synthesized through various methods, including the alkylation of isobutene with isobutane in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs at elevated temperatures and pressures to ensure high yields.
Industrial Production Methods
In industrial settings, 2,2,4-trimethylpentane is produced through the catalytic reforming of petroleum naphtha. This process involves the use of a platinum-based catalyst at high temperatures (around 500°C) and pressures (10-50 atm). The reforming process not only produces 2,2,4-trimethylpentane but also generates other valuable hydrocarbons used in gasoline blending.
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethylpentane primarily undergoes combustion reactions due to its use as a fuel additive. it can also participate in other types of reactions, including:
Oxidation: In the presence of oxygen, 2,2,4-trimethylpentane can be oxidized to form carbon dioxide and water.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under specific conditions.
Common Reagents and Conditions
Oxidation: Requires oxygen or an oxidizing agent such as potassium permanganate.
Substitution: Halogenation typically requires halogens (e.g., chlorine or bromine) and may be facilitated by ultraviolet light or heat.
Major Products Formed
Combustion: Carbon dioxide and water.
Halogenation: Various halogenated derivatives of 2,2,4-trimethylpentane, such as 2-chloro-2,4,4-trimethylpentane.
Scientific Research Applications
2,2,4-trimethylpentane has several scientific research applications, including:
Fuel Research: Used as a standard reference fuel in octane rating tests to determine the anti-knock properties of gasoline.
Chemical Synthesis: Serves as a starting material or intermediate in the synthesis of other organic compounds.
Environmental Studies: Studied for its impact on air quality and its role in the formation of ground-level ozone.
Mechanism of Action
The primary mechanism of action of 2,2,4-trimethylpentane in internal combustion engines is its ability to resist knocking. Knocking occurs when fuel-air mixtures ignite prematurely, causing a sharp rise in pressure that can damage the engine. 2,2,4-trimethylpentane has a high octane rating, meaning it can withstand higher compression without igniting prematurely, thus preventing knocking and improving engine performance.
Comparison with Similar Compounds
Similar Compounds
n-Octane: A straight-chain isomer of octane with a lower octane rating compared to 2,2,4-trimethylpentane.
2,3,4-trimethylpentane: Another branched isomer of octane with similar properties but slightly different structural arrangement.
Uniqueness
2,2,4-trimethylpentane is unique due to its high octane rating, which makes it particularly valuable as a fuel additive. Its branched structure contributes to its stability and resistance to knocking, setting it apart from other isomers of octane.
Properties
CAS No. |
84709-12-6 |
|---|---|
Molecular Formula |
C16H14NNaO4 |
Molecular Weight |
307.28 g/mol |
IUPAC Name |
sodium;(2S)-2-(4-hydroxyphenyl)-2-[(2-phenylacetyl)amino]acetate |
InChI |
InChI=1S/C16H15NO4.Na/c18-13-8-6-12(7-9-13)15(16(20)21)17-14(19)10-11-4-2-1-3-5-11;/h1-9,15,18H,10H2,(H,17,19)(H,20,21);/q;+1/p-1/t15-;/m0./s1 |
InChI Key |
SSQICCSBOZHERJ-RSAXXLAASA-M |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


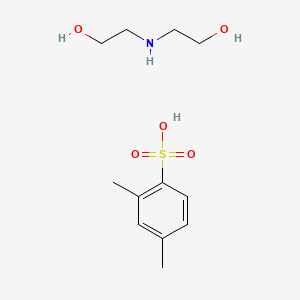


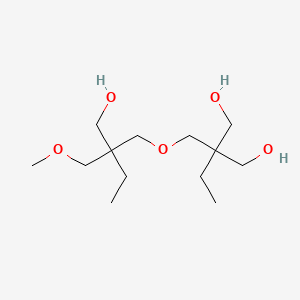
![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)
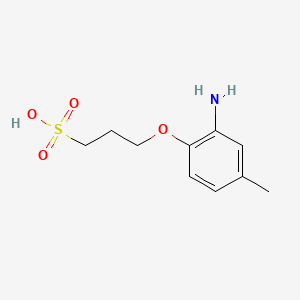
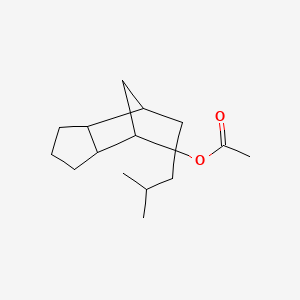
![Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate](/img/structure/B12675221.png)
